

# Technical Guide: 5-(2-Fluorophenyl)-5-oxopentanoic Acid (CAS 199664-70-5)

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## Compound of Interest

**Compound Name:** 5-(2-Fluorophenyl)-5-oxopentanoic acid

**Cat. No.:** B170440

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## Introduction

**5-(2-Fluorophenyl)-5-oxopentanoic acid**, identified by CAS number 199664-70-5, is a fluorinated organic compound.<sup>[1][2][3][4]</sup> Structurally, it is a derivative of pentanoic acid featuring a 2-fluorophenyl ketone substituent at the 5-position. This compound is recognized as a chemical intermediate and has been identified as a process-related impurity in the synthesis of the cholesterol-lowering drug, Ezetimibe.<sup>[4][5]</sup> Its utility has also been noted in the preparation of other chemical entities, although detailed public-domain information on its biological activity is currently limited. This guide provides a consolidated overview of its known properties, structure, and synthetic background based on available technical information.

## Chemical Structure and Properties

The molecular structure of **5-(2-Fluorophenyl)-5-oxopentanoic acid** consists of a five-carbon carboxylic acid chain linked to a fluorinated benzene ring via a ketone group.

Table 1: Physicochemical Properties of **5-(2-Fluorophenyl)-5-oxopentanoic Acid**

Property	Value	Source(s)
CAS Number	199664-70-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>11</sub> H <sub>11</sub> FO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	210.20 g/mol	<a href="#">[1]</a>
IUPAC Name	5-(2-fluorophenyl)-5-oxopentanoic acid	<a href="#">[1]</a>
Synonyms	2-Fluoro- $\delta$ -oxobenzenepentanoic acid, 5-(2-Fluorophenyl)-5-oxovaleric acid	<a href="#">[4]</a>
Density	1.241 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
Boiling Point	381.7 °C at 760 mmHg (Predicted)	<a href="#">[2]</a> <a href="#">[3]</a>
Flash Point	184.6 °C (Predicted)	<a href="#">[3]</a>
Vapor Pressure	1.66E-06 mmHg at 25°C (Predicted)	<a href="#">[3]</a>

Table 2: Computed Molecular Descriptors

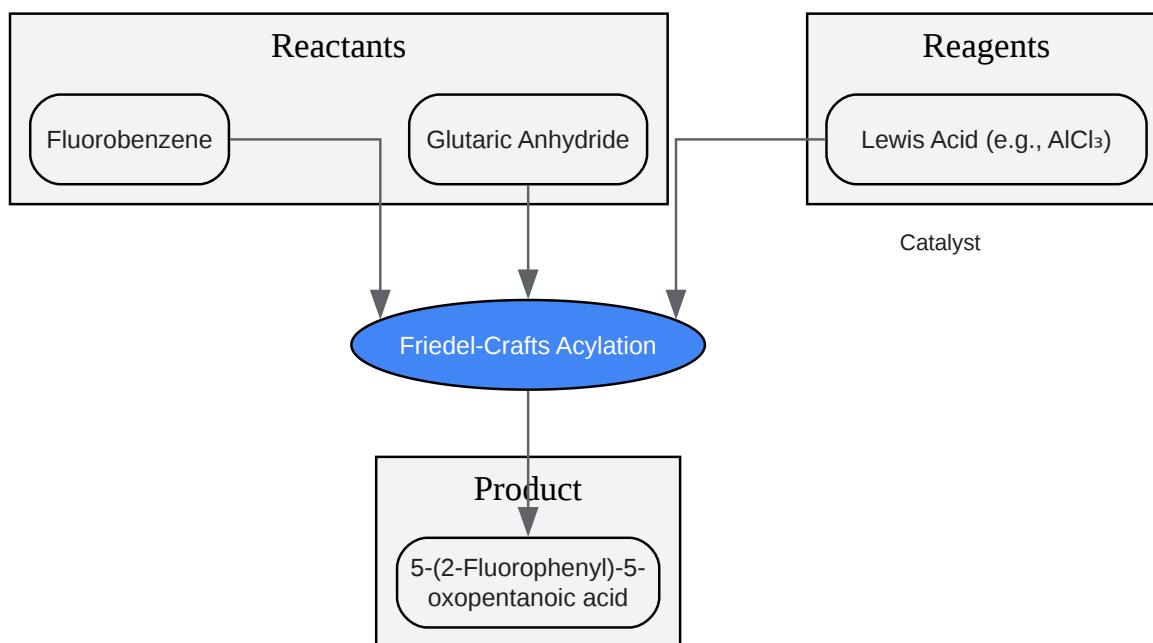
Descriptor	Value	Source(s)
XLogP3	2.263	<a href="#">[3]</a>
PSA (Polar Surface Area)	54.37 Å <sup>2</sup>	<a href="#">[3]</a>

## Synthesis and Experimental Information

Detailed, peer-reviewed experimental protocols for the synthesis of **5-(2-Fluorophenyl)-5-oxopentanoic acid** are not extensively available in the public domain. However, a synthetic route has been referenced in the scientific literature and outlined in patent documents.

## Synthetic Pathway Overview

A plausible synthetic route involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. In this reaction, the electrophilic acylium ion, generated from glutaric anhydride in the presence of a Lewis acid catalyst, attacks the electron-rich fluorobenzene ring to form the carbon-carbon bond, yielding the final product.



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A conceptual workflow for the synthesis of the target compound.

## Referenced Experimental Protocol

A Chinese patent (CN101423515A) describes a method for the preparation of 5-(4-fluorophenyl)-5-oxopentanoic acid, a constitutional isomer of the target compound.<sup>[6]</sup> While not identical, the general principles of the Friedel-Crafts acylation reaction would be similar. The patent describes the reaction of fluorobenzene and glutaric acid in the presence of a Lewis acid like aluminum chloride.<sup>[6]</sup>

Note: A comprehensive, step-by-step experimental protocol with detailed reaction conditions, work-up procedures, and purification methods for CAS 199664-70-5 is not readily available in

the reviewed literature. Researchers should refer to general organic chemistry methodologies for Friedel-Crafts reactions and adapt them accordingly, with appropriate safety precautions.

## Spectral and Analytical Data

While many suppliers of this compound state that analytical data such as  $^1\text{H-NMR}$ ,  $^{13}\text{C-NMR}$ , IR, and Mass Spectrometry are available upon request with purchase, publicly accessible, detailed spectral data for **5-(2-Fluorophenyl)-5-oxopentanoic acid** is scarce.

## Biological Activity and Applications

Currently, there is a significant lack of published data regarding the specific biological activity, pharmacological properties, or mechanism of action of **5-(2-Fluorophenyl)-5-oxopentanoic acid**. Its primary documented role is as a process impurity in the manufacturing of Ezetimibe.<sup>[4]</sup> <sup>[5]</sup> As an impurity, its toxicological profile would be of interest to drug development professionals to ensure the safety of the final active pharmaceutical ingredient.

Given its structural motifs—a fluorinated aromatic ring and a carboxylic acid—it could be hypothetically explored for various biological activities, as these features are present in many bioactive molecules. However, without experimental data, any potential application remains speculative.

Due to the absence of information on its biological activity, no signaling pathway diagrams can be provided at this time.

## Conclusion

**5-(2-Fluorophenyl)-5-oxopentanoic acid** (CAS 199664-70-5) is a known chemical entity primarily recognized as an impurity in the synthesis of Ezetimibe. While its physicochemical properties are documented and a synthetic route is plausible, there is a notable absence of detailed, publicly available experimental protocols, comprehensive spectral analyses, and, most significantly, studies on its biological activity. For researchers and drug development professionals, this compound represents an area where further investigation is needed to fully characterize its properties and potential applications. Any handling and use of this compound should be conducted with the appropriate safety measures in a laboratory setting.

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## References

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